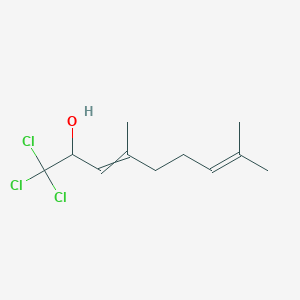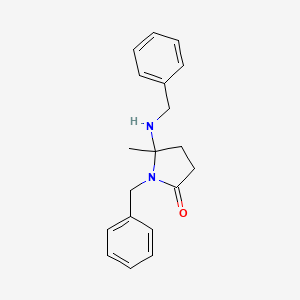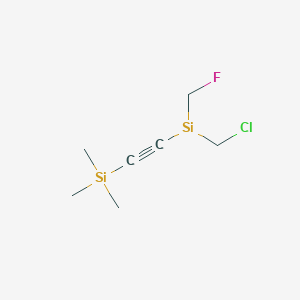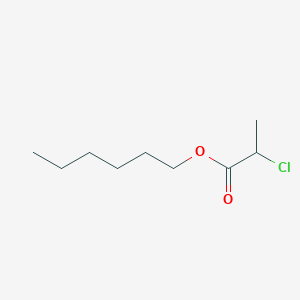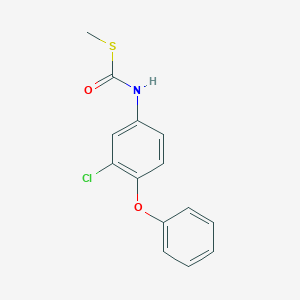
S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate: is a synthetic pyrethroid insecticide. It is known for its effectiveness against a wide range of pests, including Coleoptera, Diptera, and Hemiptera . This compound is highly soluble in most organic solvents but not in water, and it is considered moderately persistent in soil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate typically involves the reaction of 3-chloro-4-phenoxyphenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and involves the use of industrial reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate is used as a reagent in various organic synthesis reactions. It is also studied for its reactivity and stability under different conditions.
Biology: In biology, this compound is used to study the effects of pyrethroid insecticides on various organisms. It is also used in research on insecticide resistance and the development of new pest control methods.
Medicine: In medicine, the compound is studied for its potential use in developing new drugs and treatments. Its effects on various biological pathways are of particular interest.
Industry: In industry, this compound is used in the formulation of insecticides for agricultural and non-agricultural applications. It is also used in the development of new pest control products.
Mecanismo De Acción
The mechanism of action of S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate involves the disruption of the nervous system of insects. It targets sodium channels in nerve cells, leading to paralysis and death of the insect . The compound binds to the sodium channels, preventing the normal flow of sodium ions and disrupting nerve impulses.
Comparación Con Compuestos Similares
Fenvalerate: Another synthetic pyrethroid insecticide with similar properties and uses.
Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its high potency and effectiveness.
Cypermethrin: A widely used pyrethroid insecticide with similar mechanisms of action.
Uniqueness: S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate is unique in its specific chemical structure, which gives it distinct properties and reactivity. Its effectiveness against a broad range of pests and its moderate persistence in soil make it a valuable tool in pest control.
Propiedades
Número CAS |
80199-42-4 |
|---|---|
Fórmula molecular |
C14H12ClNO2S |
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
S-methyl N-(3-chloro-4-phenoxyphenyl)carbamothioate |
InChI |
InChI=1S/C14H12ClNO2S/c1-19-14(17)16-10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clave InChI |
SXCKZPGLBLTXSD-UHFFFAOYSA-N |
SMILES canónico |
CSC(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


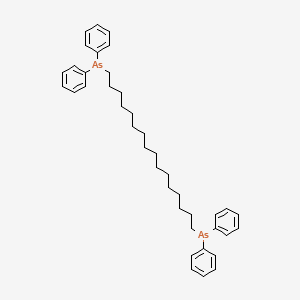

![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
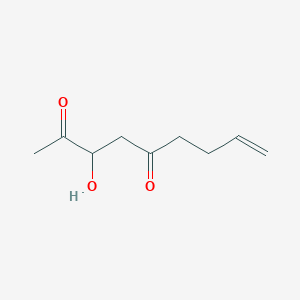
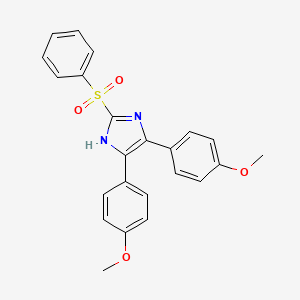
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
